molecular formula C18H22ClN5OS B2979645 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887219-35-4

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2979645
CAS RN: 887219-35-4
M. Wt: 391.92
InChI Key: LVMYEXCANWIJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22ClN5OS and its molecular weight is 391.92. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis of novel triazole derivatives, including structural analogs of the specified compound, involves the reaction of ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007). These syntheses are crucial for developing new molecules with enhanced biological activities.

  • Vibrational spectroscopic techniques and quantum mechanical methods have been applied to similar compounds for their structural characterization. This approach aids in understanding the molecular geometry, vibrational wavenumbers, and other properties that are fundamental for predicting biological activity (Kuruvilla et al., 2018).

Biological Activities

  • Antimicrobial Activity : Compounds derived from triazole show good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents. This property is essential for the development of new drugs to combat resistant strains of bacteria and fungi (Bektaş et al., 2007).

  • Anticonvulsant Activity : Some derivatives have been synthesized and evaluated for their anticonvulsant activities in models for absence epilepsy. This research suggests potential therapeutic applications for these compounds in treating seizure disorders (Fiakpui et al., 1999).

  • Anti-inflammatory and Analgesic Activities : The evaluation of novel triazole derivatives for anti-inflammatory and analgesic activities highlights the potential of these compounds in developing new treatments for inflammatory conditions and pain management. The ability to synthesize compounds with specific biological activities is critical for advancing pharmacotherapy (Akhter et al., 2014).

properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-6-4-5-7-13(12)19)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMYEXCANWIJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.